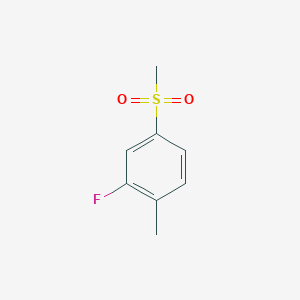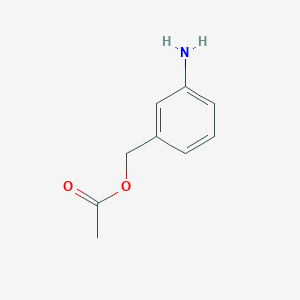
(3-Aminophenyl)methyl acetate
Descripción general
Descripción
“(3-Aminophenyl)methyl acetate” is a chemical compound with the molecular formula C9H11NO2 . It is available for purchase from various chemical suppliers .
Synthesis Analysis
While specific synthesis methods for “(3-Aminophenyl)methyl acetate” were not found in the search results, a general method for producing methyl acetate, which could potentially be adapted, involves the esterification of acetic acid and methanol using microwave-assisted esterification .
Molecular Structure Analysis
The molecular structure of “(3-Aminophenyl)methyl acetate” consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact 3D structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.
Physical And Chemical Properties Analysis
“(3-Aminophenyl)methyl acetate” has a predicted density of 1.143±0.06 g/cm3 and a predicted boiling point of 278.0±15.0 °C .
Aplicaciones Científicas De Investigación
Vinylphosphonium Salt Mediated Reactions
The study by Yavari et al. (2006) explores vinylphosphonium salt mediated reactions between alkyl propiolates and aminophenols, leading to the synthesis of complex organic compounds. This research demonstrates the utility of aminophenol derivatives in facilitating novel organic reactions, which could have implications for the synthesis of pharmacologically active molecules or new materials Yavari, Souri, Sirouspour, & Djahaniani, 2006.
Chemoselective Acetylation of 2-Aminophenol
Magadum and Yadav (2018) conducted a study on the chemoselective acetylation of 2-aminophenol using immobilized lipase, highlighting a biocatalytic approach to modifying aminophenol derivatives. This work underscores the potential for enzyme-catalyzed reactions in producing intermediates for antimalarial drugs, showcasing the relevance of such derivatives in medicinal chemistry Magadum & Yadav, 2018.
Amino Acetate Functionalized Schiff Base Organotin(IV) Complexes
Research by Basu Baul et al. (2009) on amino acetate functionalized Schiff base organotin(IV) complexes presents the synthesis and in vitro cytotoxicity studies of compounds potentially useful as anticancer drugs. This study exemplifies the application of aminophenol derivatives in the development of new chemotherapeutic agents Basu Baul, Basu, Vos, & Linden, 2009.
Triorganotin(IV) Complexes Synthesis
The synthesis and characterization of triorganotin(IV) complexes by Baul et al. (2002) involve aminophenol derivatives, further highlighting their utility in creating compounds with potential applications in materials science and catalysis Baul, Dutta, Rivarola, Butcher, & Smith, 2002.
Fluorescent Chloride Sensor Development
Das, Mohar, and Bag (2021) utilized a biphenyl derivative, related to the chemical family of aminophenol, to develop a fluorescent chloride sensor. This work underscores the role of such derivatives in creating sensitive and selective sensors for environmental and biological applications Das, Mohar, & Bag, 2021.
Safety and Hazards
While specific safety data for “(3-Aminophenyl)methyl acetate” was not found in the search results, general safety data for similar compounds, such as methyl acetate, suggest that it may be flammable and could cause eye irritation . Always refer to the specific Material Safety Data Sheet (MSDS) for the compound for detailed safety information.
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with various biological targets .
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, such as binding to receptors or enzymes, leading to changes in cellular processes .
Biochemical Pathways
For instance, indole derivatives, which share a similar structure, have been found to modulate the homeostasis of Indole-3-acetic acid (IAA) in plant tissues .
Pharmacokinetics
The compound’s molecular weight, density, and boiling point, which can influence its bioavailability, have been reported .
Result of Action
Compounds with similar structures have been found to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (3-Aminophenyl)methyl acetate. Factors such as temperature, pH, and the presence of other compounds can affect its stability and interaction with its targets .
Propiedades
IUPAC Name |
(3-aminophenyl)methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(11)12-6-8-3-2-4-9(10)5-8/h2-5H,6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDCMJILHPESIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1465048.png)
![tert-butyl N-[2-(benzylamino)cyclohexyl]carbamate](/img/structure/B1465053.png)
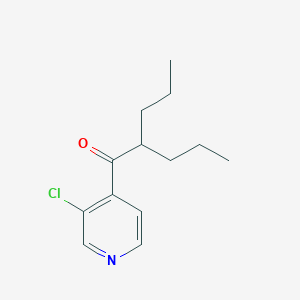
![7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1465055.png)
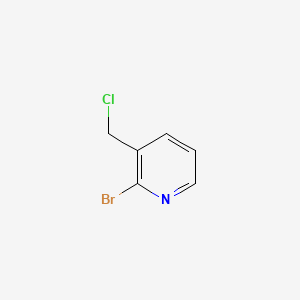

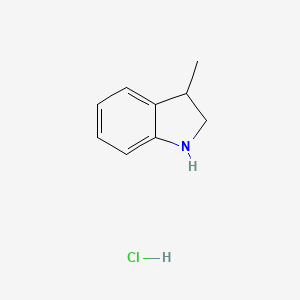
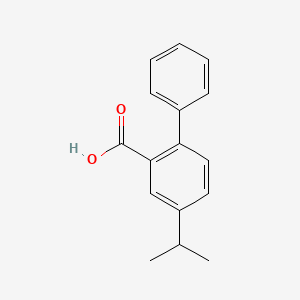
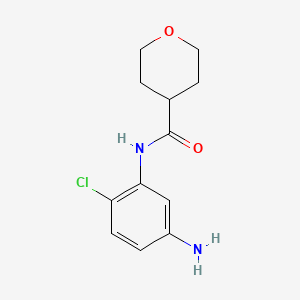
![4-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/no-structure.png)
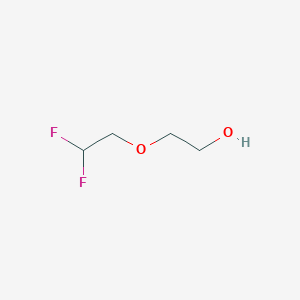
![1H-pyrrolo[3,2-b]pyridine-3,6-dicarboxylic acid](/img/structure/B1465064.png)
![methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1465065.png)
